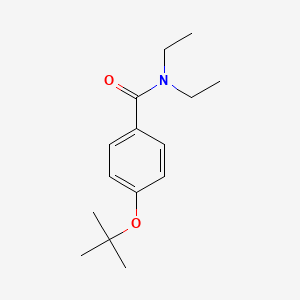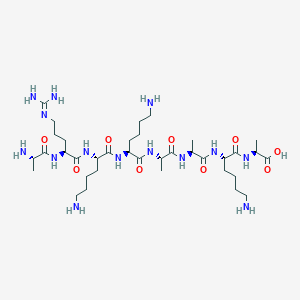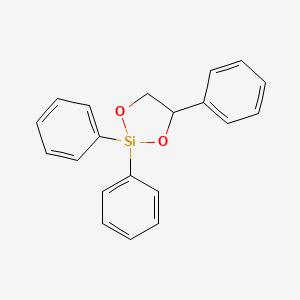![molecular formula C20H13N3O4 B12580306 Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- CAS No. 279249-33-1](/img/structure/B12580306.png)
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- is a complex organic compound that features a benzoic acid moiety linked to a 4-nitrophenyl group through an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- typically involves multi-step organic reactions. One common method includes the acetylation of 4-nitrobiphenyl in nitrobenzene using acetyl chloride in the presence of aluminum chloride as a catalyst . The reaction mixture is heated to 50-55°C and then gradually increased to 60-65°C, followed by cooling and washing to obtain the desired product in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitrophenyl group.
Oxidation: The benzoic acid moiety can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Catalysts: Aluminum chloride (AlCl3)
Solvents: Nitrobenzene, acetyl chloride
Major Products
Reduction: Formation of 4-aminophenyl derivatives
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological targets. The indazole ring is known to interact with enzymes and receptors, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the indazole ring.
4-Aminobenzoic acid: Similar benzoic acid moiety but with an amino group instead of the nitrophenyl group.
Indazole derivatives: Compounds containing the indazole ring but with different substituents.
Uniqueness
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- is unique due to the combination of the benzoic acid, nitrophenyl, and indazole moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
279249-33-1 |
|---|---|
Molecular Formula |
C20H13N3O4 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-[3-(4-nitrophenyl)indazol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H13N3O4/c24-20(25)14-7-9-15(10-8-14)22-18-4-2-1-3-17(18)19(21-22)13-5-11-16(12-6-13)23(26)27/h1-12H,(H,24,25) |
InChI Key |
QAMJOTQUCPGVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)

![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)


![N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide](/img/structure/B12580264.png)
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester](/img/structure/B12580298.png)
